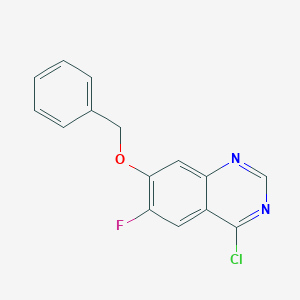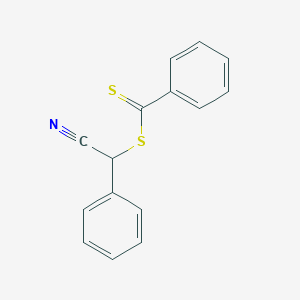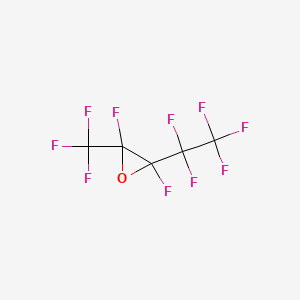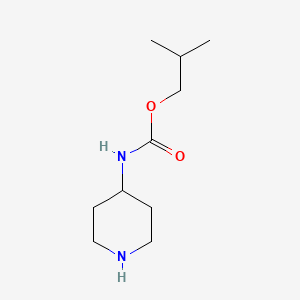![molecular formula C10H21NO B8509559 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol](/img/structure/B8509559.png)
2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions. The final steps involve catalytic hydrogenation and hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing side reactions. These methods may include the use of cheaper raw materials and environmentally friendly processes to reduce costs and pollution .
化学反応の分析
Types of Reactions: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of specific molecular pathways and targets in cell signaling and metabolism .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
The mechanism of action of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity .
類似化合物との比較
trans-4-Aminomethylcyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but differs in the functional groups attached.
trans-2-Methyl-1-chlorocyclohexane: Another cyclohexane derivative with different substituents, leading to distinct chemical properties and reactivity.
Uniqueness: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
2-[4-(aminomethyl)cyclohexyl]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
FGOMSYAAKQLLGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8509480.png)

![Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]-](/img/structure/B8509505.png)


![[5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8509524.png)
![4-fluoro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8509532.png)

![N-[2,2-Dimethoxyethyl]isobutyramide](/img/structure/B8509580.png)
![7-Chloro-2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidine](/img/structure/B8509585.png)



